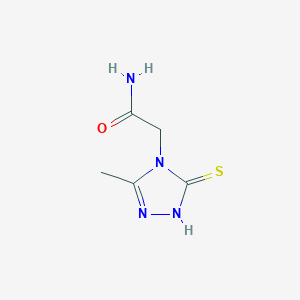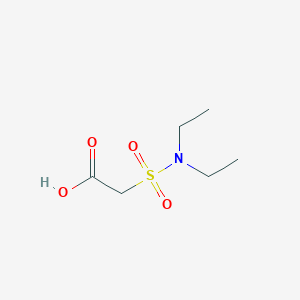
2-Cyclopentyl-6-methylpyrimidin-4-ol
Descripción general
Descripción
2-Cyclopentyl-6-methylpyrimidin-4-ol is a chemical compound with the molecular formula C10H14N2O . It has a molecular weight of 178.23 .
Molecular Structure Analysis
The molecular structure of 2-Cyclopentyl-6-methylpyrimidin-4-ol consists of a pyrimidine ring which is a six-membered ring with two nitrogen atoms and four carbon atoms. It also has a cyclopentyl group and a methyl group attached to it .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Cyclopentyl-6-methylpyrimidin-4-ol are not fully detailed in the available resources. It is known that the compound has a molecular weight of 178.23 .Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
Research efforts have led to the synthesis and structural characterization of various derivatives of 2-amino-6-methylpyrimidin-4-ol, a compound closely related to 2-Cyclopentyl-6-methylpyrimidin-4-ol. For instance, studies have reported the synthesis of arylsulfonylated 2-amino-6-methylpyrimidin derivatives, exploring their crystal structures and theoretical properties. These analyses revealed significant insights into the non-covalent interactions contributing to the compounds' stability and provided a deep understanding of their electronic behavior through frontier molecular orbital (FMO) and natural bond orbital (NBO) analyses (Ali et al., 2021).
Quantum Chemical Studies
Quantum chemical studies have been utilized to gain insights into the properties of synthesized pyrimidin derivatives. Research highlighted the impact of substituting different moieties on the 2-amino-6-methylpyrimidin-4-ol group, affecting the compounds' stability, reactivity, and other significant properties. These findings were corroborated through detailed theoretical calculations, including FMO and NBO analyses, providing a comprehensive understanding of the compounds' electronic and structural characteristics (Khalid et al., 2021).
Biological Evaluation and Applications
Several studies have delved into the biological applications of 6-methylpyrimidine-4-ol derivatives. For instance, novel derivatives were synthesized and assessed for their potential growth-stimulating actions on plants, showing promising results compared to known growth stimulants. This research indicates the potential agricultural applications of these compounds, highlighting their significance beyond pharmaceutical uses (Yengoyan et al., 2020).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
2-cyclopentyl-4-methyl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-7-6-9(13)12-10(11-7)8-4-2-3-5-8/h6,8H,2-5H2,1H3,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPGDZIZNHPJFMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)C2CCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclopentyl-6-methylpyrimidin-4-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-amine](/img/structure/B1462247.png)
![N-(pyridin-3-ylmethyl)-6,7-dihydro[1,4]dioxino[2,3-f][1,3]benzothiazol-2-amine](/img/structure/B1462248.png)




![3-[2-(Difluoromethoxy)phenyl]but-2-enoic acid](/img/structure/B1462254.png)
![2-[(2-Nitro-3-pyridinyl)oxy]acetic acid](/img/structure/B1462255.png)


![1-[(5-Chlorothiophen-2-yl)methyl]piperidin-4-amine](/img/structure/B1462258.png)
